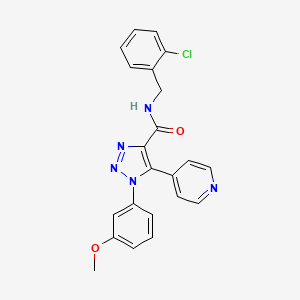

N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and aromatic substituents, contributes to its diverse chemical and biological properties.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-30-18-7-4-6-17(13-18)28-21(15-9-11-24-12-10-15)20(26-27-28)22(29)25-14-16-5-2-3-8-19(16)23/h2-13H,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIQIOXVULTMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biology: It can be used in studies to understand the interaction of triazole derivatives with biological macromolecules.

Material Science: The unique structural features of this compound make it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic substituents may enhance binding affinity through π-π interactions or hydrophobic interactions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

- N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a triazole ring and a pyridine ring, along with the 2-chlorobenzyl and 3-methoxyphenyl substituents, provides a distinct chemical profile that can be exploited for various applications.

Biological Activity

N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound is notable for its complex structure, which includes a triazole ring, a carboxamide group, and various aromatic substituents. The unique combination of these features contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 419.9 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₅O₂ |

| Molecular Weight | 419.9 g/mol |

| CAS Number | 1326877-59-1 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against several bacterial and fungal strains. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values in the low micromolar range.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggested that the compound activates caspase pathways and inhibits cell proliferation through cell cycle arrest at the G2/M phase.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to microbial growth and cancer cell survival.

- Signal Transduction Modulation : It has been shown to modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Results : Showed significant antibacterial activity with an MIC of 8 µg/mL against E. coli.

- : Suggests potential for development as a new antimicrobial agent.

-

Study on Anticancer Activity :

- Objective : To assess cytotoxic effects on breast cancer cells.

- Results : Induced apoptosis with an IC50 value of 12 µM.

- : Highlights the compound's potential as a therapeutic agent in oncology.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, a comparative analysis was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-chlorophenyl)-3-(6-methylpyridin-2-yl)urea | Urea instead of triazole | Lacks triazole ring |

| 1-(3-chlorophenyl)-5-(pyridin-4-yl)-1,2,3-triazole | No carboxylic acid group | Different reactivity |

| 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole | No pyridine group | Affects binding affinity |

Q & A

Basic: What are the standard synthetic routes for N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amidation to attach the 2-chlorobenzyl and 3-methoxyphenyl moieties. Key steps include:

- Triazole Formation: Reacting a terminal alkyne (e.g., pyridinyl acetylene) with an azide precursor (e.g., 3-methoxyphenyl azide) under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) at 60–80°C for 12–24 hours .

- Amidation: Coupling the triazole intermediate with 2-chlorobenzylamine using carbodiimide crosslinkers (e.g., EDC·HCl) and activators (e.g., HOBt) in anhydrous DMF or DCM .

- Purification: Final purification via reverse-phase HPLC (>95% purity) and structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves:

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry: HRMS (ESI⁺) to verify molecular weight (expected [M+H]⁺ ~480–500 Da) .

- Crystallography (if applicable): Single-crystal X-ray diffraction using SHELXL for bond-length/angle validation .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions may arise from assay variability, impurities, or target promiscuity. Mitigation strategies include:

- Reproducibility Checks: Repeating assays under standardized conditions (e.g., cell line authentication, fixed IC₅₀ protocols) .

- Purity Validation: Re-analyzе compounds via NMR and LC-MS to rule out degradation/byproducts .

- Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Computational Docking: Validate interactions with targets (e.g., kinases) using AutoDock or Schrödinger Suite .

Advanced: What strategies optimize yield in triazole ring formation during synthesis?

Methodological Answer:

Optimization focuses on reaction kinetics and catalyst efficiency:

- Catalyst Loading: Use 10 mol% Cu(I) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to enhance regioselectivity .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates at 60–80°C .

- Real-Time Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR for azide consumption .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

SAR studies require systematic modifications:

- Substituent Variation: Replace the 2-chlorobenzyl group with fluorinated or methylated analogs to probe steric/electronic effects .

- Triazole Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to alter π-π stacking .

- Biological Profiling: Test derivatives against panels of enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural changes with activity .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

Challenges include disorder in flexible moieties (e.g., methoxyphenyl group) and weak diffraction. Solutions involve:

- Data Collection: High-resolution (<1.0 Å) synchrotron data to resolve overlapping electron density .

- Refinement Tools: SHELXL for anisotropic displacement parameters and WinGX/ORTEP for visualizing thermal ellipsoids .

- Validation: Check for R-factor convergence (<5%) and Platon/ADDSYM for symmetry validation .

Advanced: How to design target engagement assays for mechanistic studies?

Methodological Answer:

- Biophysical Assays: Use SPR (Biacore) or ITC to measure binding kinetics (Kd, kon/koff) .

- Cellular Thermal Shift Assay (CETSA): Monitor target stabilization in lysates after compound treatment .

- Mutagenesis: Introduce point mutations (e.g., Ala-scanning) in suspected binding pockets to validate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.